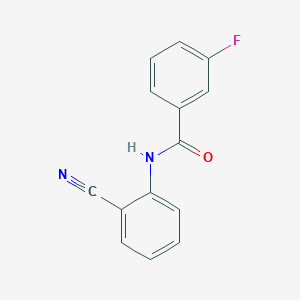

N-(2-cyanophenyl)-3-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-cyanophenyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C14H9FN2O and its molecular weight is 240.23g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyanophenyl)-3-fluorobenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step substitution and condensation reactions . For example, a similar benzamide derivative was prepared via nucleophilic substitution of a halogenated nitrobenzene intermediate under alkaline conditions, followed by reduction and condensation with cyanoacetic acid . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Catalysts : Condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve amide bond formation .

- Temperature control : Mild conditions (50–80°C) minimize side reactions.

Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is this compound characterized structurally and analytically?

Standard characterization includes:

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., fluorine and cyano groups). For example, aromatic protons near fluorine show deshielding (δ 7.2–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .

- Elemental analysis : Validates C, H, N, and F content (±0.3% tolerance).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Limited aqueous solubility (logP ~3.5); DMSO or ethanol are preferred solvents for biological assays.

- Stability : Hydrolytically stable under neutral pH but susceptible to degradation under strong acids/bases.

- Melting point : Typically 180–200°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from regioisomeric impurities or solvent artifacts . Strategies include:

- 2D NMR techniques (e.g., COSY, HSQC) to assign coupling patterns and confirm connectivity .

- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns and gradient elution .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and torsion angles (e.g., SHELX-90 for phase determination) .

Q. What methodological approaches optimize this compound yield in large-scale synthesis?

A Design of Experiments (DoE) framework is recommended:

- Variables : Reactant stoichiometry (1:1.2 molar ratio), temperature (60–80°C), and catalyst loading (1.5–2.5 eq).

- Response surface modeling : Identifies optimal conditions (e.g., 75°C, 1.8 eq EDCI) to maximize yield (>80%) .

- Continuous flow reactors : Improve reproducibility and reduce reaction time .

Q. How can computational models predict the biological activity or reactivity of this compound?

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., cyano group as a hydrogen bond acceptor) .

- Molecular docking : Screens against target proteins (e.g., kinases) to predict binding affinities. For example, the fluorobenzamide moiety may interact with ATP-binding pockets .

- QSAR studies : Correlates substituent effects (e.g., fluorine position) with activity trends in analogous compounds .

Q. What strategies address low bioactivity or off-target effects in pharmacological studies?

- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the cyanophenyl group) .

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Selectivity profiling : Use kinase inhibition panels to assess off-target binding (e.g., >50 kinases screened at 1 µM) .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

- Solvent screening : Test mixtures of ethanol/water or DMSO/hexane for crystal growth.

- Temperature gradients : Slow cooling (0.5°C/hour) promotes large, high-quality crystals.

- Additives : Small molecules (e.g., glycerol) reduce lattice defects .

Q. Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Discrepancies may arise from assay variability or compound purity . Mitigation steps:

- Replicate experiments : Use ≥3 biological replicates with internal controls (e.g., IC50 values ± SEM).

- Orthogonal assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Batch analysis : Compare HPLC purity (>95%) across studies .

Q. What analytical methods validate the absence of toxic intermediates in synthesis?

属性

分子式 |

C14H9FN2O |

|---|---|

分子量 |

240.23g/mol |

IUPAC 名称 |

N-(2-cyanophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C14H9FN2O/c15-12-6-3-5-10(8-12)14(18)17-13-7-2-1-4-11(13)9-16/h1-8H,(H,17,18) |

InChI 键 |

DEUIUQGHZGQJOW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)F |

规范 SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。